molecular formula C4H11ClN2O2 B613299 (3S,2S)-2,3-Diaminobutyric acid 2HCl CAS No. 121054-30-6

(3S,2S)-2,3-Diaminobutyric acid 2HCl

Cat. No.: B613299
CAS No.: 121054-30-6
M. Wt: 154.59 g/mol
InChI Key: NEHFUDRQKLUYRZ-GVOALSEPSA-N
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Description

(3S,2S)-2,3-Diaminobutyric acid 2HCl, also known as (3S,2S)-2,3-diaminobutyric acid hydrochloride, is an organic compound with the molecular formula C4H10Cl2N2O2. It is a white crystalline powder with a melting point of 186-188°C and a molecular weight of 197.0 g/mol. This compound is a member of the class of compounds known as amino acids and is commonly used in laboratory and industrial settings.

Scientific Research Applications

Antioxidant Properties of Hydroxycinnamic Acids

Hydroxycinnamic acids (HCAs) have been studied extensively for their significant biological properties, including antioxidant activity. Research has focused on understanding the structure-activity relationships (SARs) of these compounds to develop more potent antioxidant molecules. This review emphasizes the importance of modifications on the aromatic ring and carboxylic function to enhance antioxidant activity. Such insights into HCAs' SARs can guide the optimization of antioxidant compounds for therapeutic and other applications (N. Razzaghi-Asl et al., 2013).

Biochar's Impact on Soil and Greenhouse Gas Emissions

Biochar, a product of pyrolysis, has been investigated for its potential to sequester carbon in soil and thus mitigate greenhouse gas emissions. The research highlights how biochar application can improve soil physical quality, including bulk density and water holding capacity. This review outlines the benefits and possible mechanisms behind biochar's effects on soil processes, pointing towards its potential for environmental management and agricultural applications (A. Mukherjee & R. Lal, 2013).

Ectoine Biosynthesis in Halotolerant Methanotrophs

Ectoine, a compound accumulated by halophilic and halotolerant microorganisms, has been explored for its stabilizing effects on biomolecules and cells, finding applications in cosmetics and medicine. This review focuses on the genetic and enzymatic aspects of ectoine biosynthesis in halophilic and halotolerant methanotrophs, highlighting its production and potential as a natural compound for various industrial and therapeutic applications (A. Reshetnikov et al., 2011).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of (3S,2S)-2,3-Diaminobutyric acid 2HCl involves the reaction of L-aspartic acid with ammonia followed by reduction and acidification.", "Starting Materials": [ "L-aspartic acid", "Ammonia", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "L-aspartic acid is reacted with excess ammonia at elevated temperature and pressure to form (2S,3S)-2,3-diaminobutanoic acid.", "The resulting product is then reduced using sodium borohydride in the presence of a catalyst such as palladium on carbon to form (3S,2S)-2,3-diaminobutyric acid.", "The final step involves acidification of the product using hydrochloric acid to form (3S,2S)-2,3-Diaminobutyric acid 2HCl." ] }

121054-30-6

Molecular Formula

C4H11ClN2O2

Molecular Weight

154.59 g/mol

IUPAC Name

(2S,3S)-2,3-diaminobutanoic acid;hydrochloride

InChI

InChI=1S/C4H10N2O2.ClH/c1-2(5)3(6)4(7)8;/h2-3H,5-6H2,1H3,(H,7,8);1H/t2-,3-;/m0./s1

InChI Key

NEHFUDRQKLUYRZ-GVOALSEPSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)N)N.Cl

SMILES

CC(C(C(=O)O)N)N.Cl.Cl

Canonical SMILES

CC(C(C(=O)O)N)N.Cl

synonyms

121054-30-6; BUTANOICACID,2,3-DIAMINO-,HYDROCHLORIDE(1:2),(2R,3R)-REL-; (3S,2S)-2,3-Diaminobutyricacid2HCl; AK-55337; SC-10141; (2S,3S)-2,3-Diaminobutanoicaciddihydrochloride

Origin of Product

United States

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